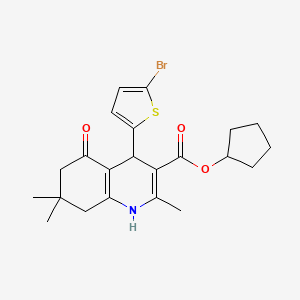
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by scientists at Merck Research Laboratories. The compound has gained attention in the scientific community due to its potential therapeutic uses in treating various neurological disorders.
作用機序
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide works by selectively blocking the dopamine D4 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain. By blocking this receptor, 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have therapeutic effects in treating various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can modulate the activity of dopamine in the brain, which can have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of dopamine activity in the brain. However, one limitation of using 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve therapeutic effects at lower doses.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is in developing more potent derivatives of the compound that can achieve therapeutic effects at lower doses. Another area of interest is in studying the long-term effects of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide on dopamine activity in the brain. Additionally, research is needed to determine the safety and efficacy of the compound in human clinical trials.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with 1-isopropyl-4-piperidone to form the corresponding amide. The amide is then reacted with acetic anhydride to form 2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.
科学的研究の応用
2-(2-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic uses in treating various neurological disorders. Research has shown that the compound has potential in treating schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12(2)19-9-7-13(8-10-19)18-16(20)11-21-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIESUCCUEKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)

![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![N-{1-[1-(2-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5088881.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)
![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)